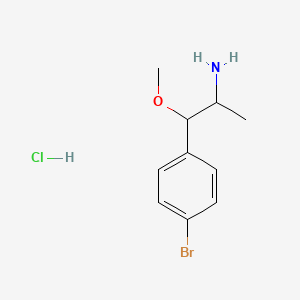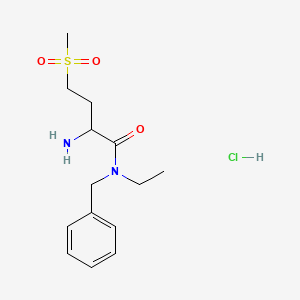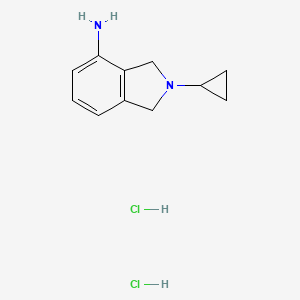![molecular formula C12H19NO2 B1377511 {[2-(3-Aminopropoxy)ethoxy]methyl}benzene CAS No. 1443979-55-2](/img/structure/B1377511.png)
{[2-(3-Aminopropoxy)ethoxy]methyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[2-(3-Aminopropoxy)ethoxy]methyl}benzene is an organic compound with the molecular formula C12H19NO2 It is characterized by the presence of an aminopropoxy group attached to an ethoxy group, which is further connected to a methylbenzene ring
Mécanisme D'action
Target of Action
This involves identifying the specific proteins or enzymes in the body that “{[2-(3-Aminopropoxy)ethoxy]methyl}benzene” interacts with. These targets are often identified using techniques like affinity chromatography or mass spectrometry .
Mode of Action
This refers to how “this compound” interacts with its target. It could inhibit or activate the target, or it might modulate its activity in some other way. This is often studied using techniques like X-ray crystallography or nuclear magnetic resonance (NMR) to understand the molecular interactions .
Biochemical Pathways
This involves mapping out the metabolic or signaling pathways that “this compound” affects. This can be done using techniques like metabolomics or transcriptomics .
Pharmacokinetics
This refers to how “this compound” is absorbed, distributed, metabolized, and excreted by the body. This is typically studied in animal models before moving on to human trials .
Result of Action
This involves studying the cellular or physiological effects of “this compound”. This could involve looking at changes in cell growth, gene expression, or other physiological parameters .
Action Environment
This refers to how factors like pH, temperature, or the presence of other molecules can affect the activity of “this compound”. This is typically studied using a variety of biochemical and biophysical techniques .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(3-Aminopropoxy)ethoxy]methyl}benzene typically involves the following steps:
Preparation of Intermediate Compounds: The synthesis begins with the preparation of intermediate compounds such as 3-aminopropanol and 2-chloroethanol.
Etherification Reaction: The intermediate compounds undergo an etherification reaction to form 2-(3-aminopropoxy)ethanol.
Alkylation Reaction: The final step involves the alkylation of 2-(3-aminopropoxy)ethanol with methylbenzene under specific reaction conditions, such as the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include:
Temperature Control: Maintaining an optimal temperature to facilitate the reactions.
Catalysts: Using catalysts to enhance reaction rates.
Purification: Employing purification techniques such as distillation and recrystallization to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
{[2-(3-Aminopropoxy)ethoxy]methyl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminopropoxy and ethoxy groups can undergo substitution reactions with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution Reagents: Halogenating agents like chlorine and bromine are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
{[2-(3-Aminopropoxy)ethoxy]methyl}benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {[2-(3-Aminopropoxy)ethoxy]methyl}benzene
- {[2-(2-Aminoethoxy)ethoxy]methyl}benzene
- {[2-(3-Aminopropoxy)propoxy]methyl}benzene
Uniqueness
This compound is unique due to its specific structural features, such as the aminopropoxy and ethoxy groups attached to the methylbenzene ring. These features confer distinct chemical and biological properties, making it valuable for various applications.
Propriétés
IUPAC Name |
3-(2-phenylmethoxyethoxy)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c13-7-4-8-14-9-10-15-11-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYOWVSQBQKPSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl N-[cyano(2-methyl-1,3-thiazol-4-yl)methyl]carbamate](/img/structure/B1377428.png)
![5,7-Dimethoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1377429.png)





![1-[(Benzyloxy)carbonyl]-3-fluoropyrrolidine-3-carboxylic acid](/img/structure/B1377440.png)
![6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1377441.png)
![2-(3-chloropropyl)-5-methoxy-1H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B1377442.png)
![N-[4-(2-aminoethoxy)phenyl]-N-methanesulfonylmethanesulfonamide hydrochloride](/img/structure/B1377445.png)

![1-[1-(2-Methoxyethyl)piperidin-3-yl]ethan-1-amine dihydrochloride](/img/structure/B1377450.png)

